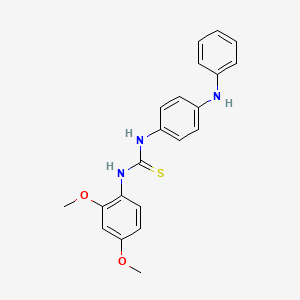
N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea
説明
N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as ADTU, is a chemical compound that has been widely studied for its potential applications in scientific research. ADTU belongs to the class of thiourea compounds, which have been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
科学的研究の応用
N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been found to have a wide range of applications in scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have antiviral activity against certain viruses such as HIV and hepatitis B.
作用機序
The mechanism of action of N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the cell. For example, N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules called prostaglandins. N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activity of the protein kinase C pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been found to have a number of biochemical and physiological effects in vitro and in vivo. For example, studies have shown that N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been found to inhibit the production of inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
実験室実験の利点と制限
One of the advantages of N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been found to have low toxicity in vitro and in vivo, which makes it a potentially safe compound for use in animal studies. However, one limitation of N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
将来の方向性
There are several future directions for research on N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea. One area of research is to further elucidate its mechanism of action, which would help to identify potential targets for drug development. Another area of research is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. In addition, future research could focus on developing new analogs of N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea with improved efficacy and safety profiles. Overall, N-(4-anilinophenyl)-N'-(2,4-dimethoxyphenyl)thiourea is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
特性
IUPAC Name |
1-(4-anilinophenyl)-3-(2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-25-18-12-13-19(20(14-18)26-2)24-21(27)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-14,22H,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEXNLCOJAVICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenoxy)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3538617.png)
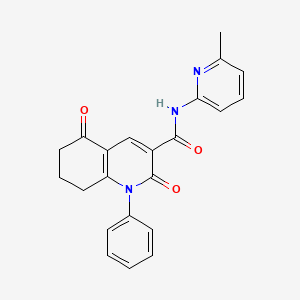
![N~1~-benzyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3538623.png)
![2-[3-(4-morpholinyl)-3-oxopropyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B3538624.png)
![2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide](/img/structure/B3538633.png)
![N-[3-(4-morpholinylcarbonyl)-4-phenyl-2-thienyl]-2-phenylacetamide](/img/structure/B3538642.png)
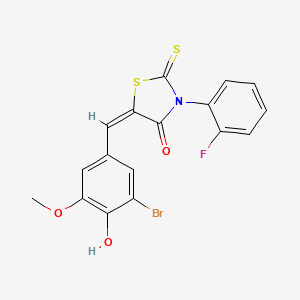
![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538653.png)
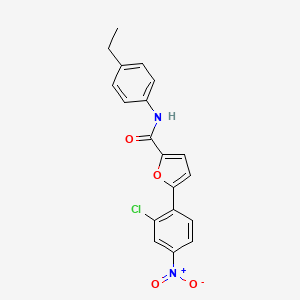
![3-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3538668.png)
![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538670.png)
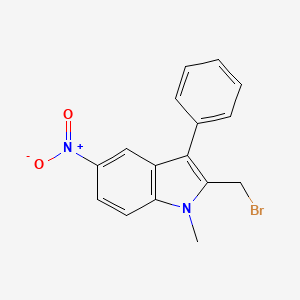
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538690.png)
![N-(4-{2-[(2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B3538697.png)